1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, copper catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and the aromatic groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring instead of a triazole ring.
1-(4-chlorophenyl)-1H-pyrazol-3-ol: Contains a pyrazole ring and a hydroxyl group.
Uniqueness
1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-24-15-8-2-12(3-9-15)10-19-17(23)16-11-22(21-20-16)14-6-4-13(18)5-7-14/h2-9,11H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQCCXBXDIRCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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